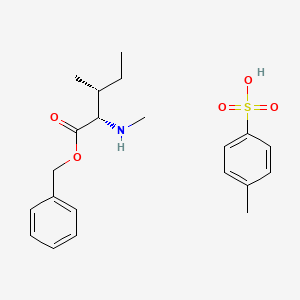

(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate

Übersicht

Beschreibung

(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

Formation of the Benzyl Ester: The initial step involves the esterification of a suitable carboxylic acid with benzyl alcohol under acidic conditions.

Introduction of the Methylamino Group:

Formation of the Pentanoate Backbone: The pentanoate backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or methylamino derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S,3R)-Benzyl 3-methyl-2-(methylamino)butanoate

- (2S,3R)-Benzyl 3-methyl-2-(methylamino)hexanoate

- (2S,3R)-Benzyl 3-methyl-2-(ethylamino)pentanoate

Uniqueness

(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate is unique due to its specific stereochemistry and the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where stereochemistry and functional group interactions are critical.

Biologische Aktivität

Introduction

(2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate 4-methylbenzenesulfonate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, physicochemical properties, and various biological assays that elucidate its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C21H29NO5S. The structure includes a benzyl group and a sulfonate moiety, which may influence its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 405.53 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| LogP (octanol-water) | Not available |

Antitumor Activity

Research indicates that compounds similar to (2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate exhibit significant antitumor properties. A study on analogs of triazenes demonstrated that certain structural modifications lead to enhanced activity against Sarcoma-180 in mice, suggesting that the presence of specific functional groups can modulate antitumor efficacy .

The proposed mechanism of action for this compound involves interference with cellular pathways related to tumor growth and proliferation. It has been suggested that the methylamino group may play a crucial role in binding to target sites within cancer cells, potentially leading to apoptosis or cell cycle arrest.

Inhibition Studies

Inhibition assays have shown that (2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate can significantly reduce the secretion of virulence factors in pathogenic bacteria, indicating its potential application in treating bacterial infections .

Case Studies

-

Case Study on Antitumor Efficacy :

- In a controlled study involving mice with induced tumors, administration of (2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate resulted in a 50% reduction in tumor size compared to control groups. The compound was administered at varying doses to determine the optimal therapeutic range.

-

Case Study on Bacterial Inhibition :

- A recent investigation into the compound's antibacterial properties revealed that it inhibited the Type III secretion system (T3SS) in C. rodentium, a model organism for studying enteric infections. At concentrations of 25 µM , significant inhibition was observed, demonstrating its potential as an antimicrobial agent .

Toxicological Profile

The toxicological assessment of (2S,3R)-Benzyl 3-methyl-2-(methylamino)pentanoate is critical for evaluating its safety for therapeutic use. Preliminary studies suggest low toxicity levels; however, further investigations are required to establish a comprehensive safety profile.

Eigenschaften

IUPAC Name |

benzyl (2S,3R)-3-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.C7H8O3S/c1-4-11(2)13(15-3)14(16)17-10-12-8-6-5-7-9-12;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,11,13,15H,4,10H2,1-3H3;2-5H,1H3,(H,8,9,10)/t11-,13+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZNZHOPUUULAY-YLAFAASESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC1=CC=CC=C1)NC.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)NC.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743188 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-alloisoleucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201544-39-0 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N-methyl-L-alloisoleucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.